Methyl 2-(4-tert-butylphenoxy)propanoate
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Overview
Description
2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester is an organic compound that belongs to the class of phenoxy acids. This compound is characterized by the presence of a tert-butyl group attached to the phenoxy ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester typically involves the esterification of 2-(4-tert-Butyl-phenoxy)-propionic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of 2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester is carried out in large-scale reactors. The process involves the continuous addition of 2-(4-tert-Butyl-phenoxy)-propionic acid and methanol, along with the acid catalyst, into the reactor. The reaction mixture is then heated and stirred to achieve the desired conversion. The product is purified through distillation and crystallization techniques to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-tert-Butyl-phenoxy)-propionic acid.
Reduction: Formation of 2-(4-tert-Butyl-phenoxy)-propanol.
Substitution: Formation of substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of metabolic enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: An antioxidant used in fuels and as a stabilizer.
2,4,6-Tri-tert-butylphenol: A sterically hindered phenol used as an antioxidant in industrial applications.
Uniqueness
2-(4-tert-Butyl-phenoxy)-propionic acid methyl ester is unique due to its specific structural features, such as the presence of the tert-butyl group and the ester functionality. These features impart distinct chemical reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-(4-tert-butylphenoxy)propanoate |
InChI |
InChI=1S/C14H20O3/c1-10(13(15)16-5)17-12-8-6-11(7-9-12)14(2,3)4/h6-10H,1-5H3 |
InChI Key |
FXRWTKYRCLTMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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